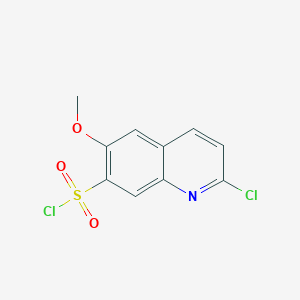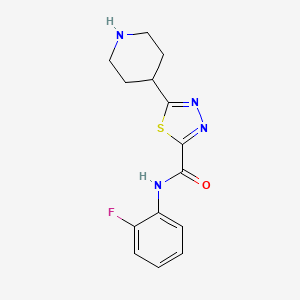![molecular formula C7H4ClN3S B1463334 3-(5-氯-[1,2,4]噻二唑-3-基)吡啶 CAS No. 887623-91-8](/img/structure/B1463334.png)
3-(5-氯-[1,2,4]噻二唑-3-基)吡啶
描述
“2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine” is a compound that contains a thiadiazole group . Thiadiazole is a heterocyclic aromatic compound that contains a five-membered ring system with two carbon atoms, two nitrogen atoms, and one sulfur atom . The thiadiazole group in this compound is substituted with a chlorine atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazole derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .科学研究应用
医药化学:抗菌剂
“3-(5-氯-[1,2,4]噻二唑-3-基)吡啶”已被探索用于其作为抗菌剂的潜力。 研究表明,噻二唑衍生物对各种细菌菌株,包括革兰氏阳性和革兰氏阴性细菌,具有显著的抗菌活性 。该化合物的结构允许与细菌DNA相互作用,可能抑制细菌生长和存活。
农业:杀虫剂开发
在农业领域,噻二唑衍生物正在研究其用作杀虫剂。 该化合物中存在的氯和吡啶基团可能有助于其杀虫特性,提供一种保护作物免受病虫害而不会损害环境的方法 。
材料科学:核磁共振波谱
该化合物的独特结构使其适合用作固态核磁共振波谱研究中的客体分子。 此应用对于理解材料内部的分子相互作用和动力学至关重要,这可以导致开发具有所需特性的新材料 。
环境科学:污染监测
噻二唑衍生物正在研究其在环境科学中的作用,特别是在污染监测中。 它们的化学性质可能使它们能够与污染物相互作用,从而促进环境污染物的检测和定量 。
化学工程:合成工艺
在化学工程中,“3-(5-氯-[1,2,4]噻二唑-3-基)吡啶”因其在合成工艺中的作用而具有价值。 它可以用作构建块来创建更复杂的分子,这些分子可以具有各种工业应用,包括开发新的化学反应和工艺 。
生物化学:酶抑制
该化合物在生物化学中因其酶抑制特性而展现出希望。它已被用于研究β-葡萄糖醛酸酶的抑制,这种酶与某些疾病有关。 抑制这种酶可能对治疗目的和了解疾病机制有益 。
药理学:药物开发
在药理学中,该化合物的衍生物正在评估其在药物开发中的潜在用途。 它们已被测试用于各种药理活性,包括抗炎和止痛作用,这可能导致开发新的药物 。
生物化学工程:分子对接研究
该化合物也用于生物化学工程进行分子对接研究。 这些研究有助于预测该化合物与目标酶或受体结合时的方向,这对于药物设计和开发至关重要 。
未来方向
Thiadiazole derivatives, including “2-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine”, have potential for future research due to their wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . They are also being explored for their potential as antitumor agents .
作用机制
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which are structurally similar to the compound , have been found to exhibit a wide range of biological activities . These activities suggest that they may interact with various biological targets, including enzymes and receptors involved in critical cellular processes.
Mode of Action
It’s known that thiadiazole derivatives can interact with their targets in various ways, potentially leading to changes in cellular function . For instance, some thiadiazole derivatives have been found to inhibit enzymes, thereby disrupting the biochemical processes these enzymes are involved in .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect various biochemical pathways due to their potential interactions with different biological targets . For instance, some thiadiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of microorganisms .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and, consequently, its efficacy .
Result of Action
It’s known that thiadiazole derivatives can have various effects at the molecular and cellular levels due to their potential interactions with different biological targets . For instance, some thiadiazole derivatives have been found to exhibit cytotoxic effects, suggesting that they may induce cell death .
Action Environment
It’s known that environmental factors, such as ph and temperature, can significantly impact the action and stability of chemical compounds .
属性
IUPAC Name |
5-chloro-3-pyridin-2-yl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEOICYRRJYGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887623-91-8 | |
| Record name | 2-(5-Chloro-[1,2,4]thiadiazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

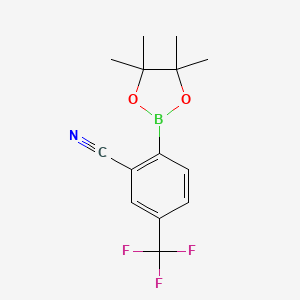

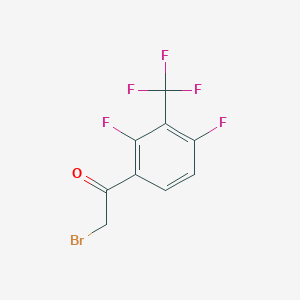
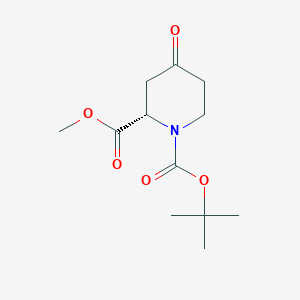

![1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone](/img/structure/B1463260.png)
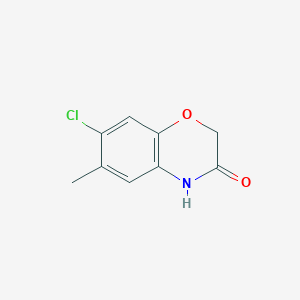
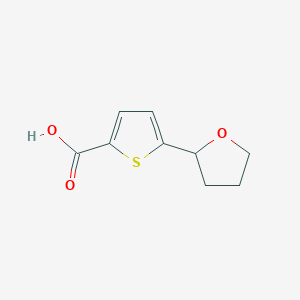
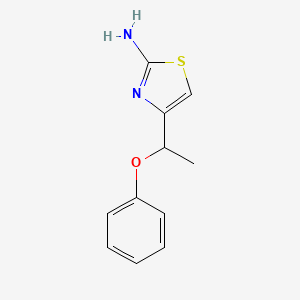
![2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B1463267.png)

